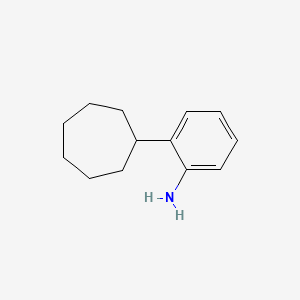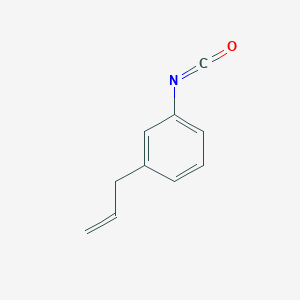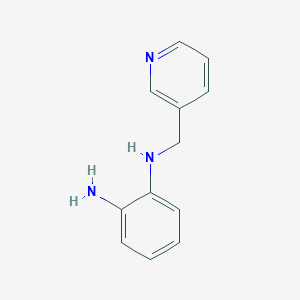
N1-(3-Pyridinylmethyl)-1,2-benzenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-Pyridinylmethyl)-1,2-benzenediamine is an organic compound that features a pyridine ring attached to a benzenediamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Pyridinylmethyl)-1,2-benzenediamine typically involves the reaction of 3-pyridinemethanamine with 1,2-benzenediamine under specific conditions. One common method involves the use of a solvent such as methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These methods offer advantages such as increased efficiency, safety, and scalability compared to traditional batch processes .
化学反应分析
Types of Reactions
N1-(3-Pyridinylmethyl)-1,2-benzenediamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
科学研究应用
N1-(3-Pyridinylmethyl)-1,2-benzenediamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N1-(3-Pyridinylmethyl)-1,2-benzenediamine involves its interaction with specific molecular targets. For example, docking analyses suggest that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its ability to modulate various biochemical pathways and molecular interactions.
相似化合物的比较
N1-(3-Pyridinylmethyl)-1,2-benzenediamine can be compared with other similar compounds, such as:
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- 2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyridine and benzenediamine moieties in this compound contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
73933-53-6 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC 名称 |
2-N-(pyridin-3-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9,13H2 |
InChI 键 |
GZQLRUIXBWJYBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)NCC2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
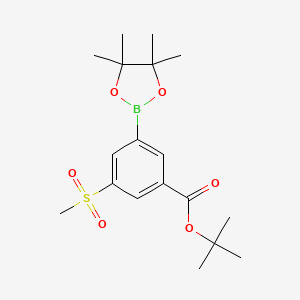
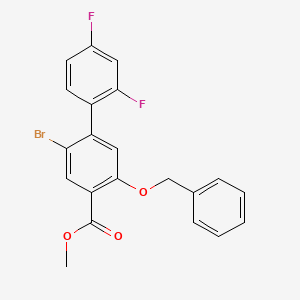
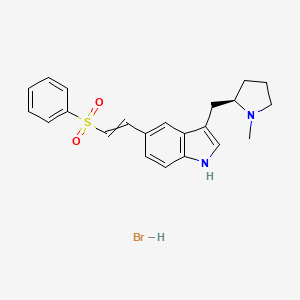

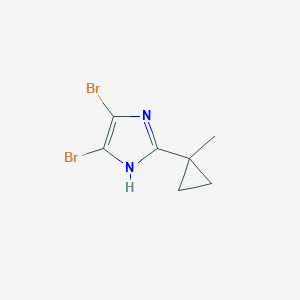
![N-[2-(2-hydroxy-phenyl)-ethyl]-methanesulfonamide](/img/structure/B8518891.png)
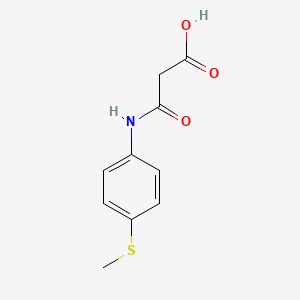
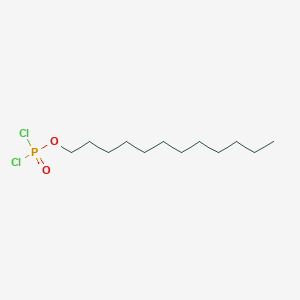
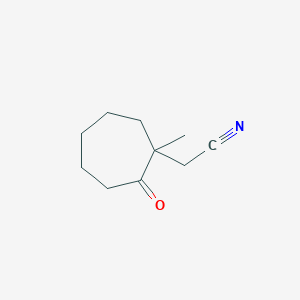
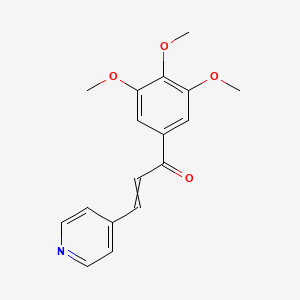
![4-Chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8518926.png)

